REACTION_CXSMILES
|
[C:1]([NH:5][CH2:6][CH2:7][C:8](N(OC)C)=[O:9])([CH3:4])([CH3:3])[CH3:2].[CH:14]([Mg]Br)=[CH2:15]>C1COCC1>[C:1]([N:5]1[CH2:15][CH2:14][C:8](=[O:9])[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NCCC(=O)N(C)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
66.5 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was then stirred at −78° C. for 30 min and at 0° C. for 30 min at which time the reaction solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 10 min
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
the crude product was extracted 2×150 mL EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a red oil
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 31.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |